IBA-6
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Overview
Description
PNR-7-02 is a potent inhibitor of human DNA polymerase eta (Polη), an enzyme involved in DNA replication and repair. This compound has garnered significant interest due to its specificity and efficacy in inhibiting Polη, making it a valuable tool in scientific research, particularly in the fields of cancer biology and chemotherapy resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
PNR-7-02 is synthesized through a multi-step process involving the reaction of 5-chloro-1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde with thiobarbituric acid under specific conditions. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
The industrial production of PNR-7-02 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to achieve the desired quality for research applications.
Chemical Reactions Analysis
Types of Reactions
PNR-7-02 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole and thiobarbituric acid moieties. These reactions can be catalyzed by various reagents under controlled conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving PNR-7-02 include DMSO, catalysts like palladium on carbon, and bases such as sodium hydroxide. The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions .
Major Products
The major products formed from the reactions involving PNR-7-02 depend on the specific reagents and conditions used. For instance, substitution reactions can lead to the formation of derivatives with modified functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
PNR-7-02 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of DNA replication and repair.
Biology: Helps in understanding the role of DNA polymerase eta in cellular processes.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
PNR-7-02 exerts its effects by binding to the little finger domain of human DNA polymerase eta, interfering with the proper orientation of template DNA. This inhibition prevents the enzyme from transcribing DNA, leading to cell death. The compound also potentiates the effects of cisplatin, a common chemotherapeutic agent, by preventing the formation of ternary complexes with cisplatin and DNA .
Comparison with Similar Compounds
Similar Compounds
IBA-6: Another inhibitor of human DNA polymerase eta with similar specificity and efficacy.
Cisplatin: A chemotherapeutic agent that works synergistically with PNR-7-02 to enhance its effects.
Uniqueness
PNR-7-02 is unique due to its high specificity for human DNA polymerase eta, exhibiting 5-10-fold specificity over other replicative polymerases. This makes it a valuable tool for studying the enzyme’s role in DNA replication and repair, as well as its potential in overcoming chemotherapy resistance .
Properties
IUPAC Name |
5-[[5-chloro-1-(naphthalen-2-ylmethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2S/c25-18-7-8-21-19(11-18)17(10-20-22(29)26-24(31)27-23(20)30)13-28(21)12-14-5-6-15-3-1-2-4-16(15)9-14/h1-11,13H,12H2,(H2,26,27,29,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPDEEPROJUWCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C=C(C4=C3C=CC(=C4)Cl)C=C5C(=O)NC(=S)NC5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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